(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Description
Chemical Identity and Nomenclature
(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated amine derivative with a thiophene backbone. Its systematic IUPAC name reflects the substituents: 2,2,2-trifluoro-N-[(thiophen-2-yl)methyl]ethanamine hydrochloride . The molecular formula is C₇H₈ClF₃NS , with a molecular weight of 229.66 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1016857-97-8 | |
| SMILES | FC(F)(F)CNCC1=CC=CS1.Cl | |
| InChI Key | UQGHRPYWDIEEQS-UHFFFAOYSA-N | |
| Purity Specifications | ≥95% (HPLC) |
The compound features a thiophen-2-ylmethyl group (a sulfur-containing aromatic heterocycle) and a 2,2,2-trifluoroethylamine moiety. The hydrochloride salt enhances stability and solubility in polar solvents .
Historical Context in Organofluorine Chemistry
The synthesis of trifluoroethylamine derivatives emerged in the late 20th century, driven by interest in fluorine’s unique electronic effects. Early methods, such as the reaction of trifluoroethanol with sulfonic acid esters (e.g., methanesulfonyl chloride) followed by amination with ammonia, laid the groundwork for modern protocols . For example, Japanese Patent JP2008162990A (2008) detailed high-yield routes to 2,2,2-trifluoroethylamine using metal catalysts under pressurized ammonia .
The integration of thiophene into fluorinated amines gained traction in the 2010s, as researchers sought to combine sulfur’s π-electron-rich properties with fluorine’s metabolic stability. This compound’s design reflects two key trends:
- Fluorine’s role : The trifluoroethyl group lowers basicity (pKa ~5.2) compared to non-fluorinated analogs, enhancing membrane permeability .
- Thiophene’s utility : Thiophene’s aromaticity enables π-π stacking with biological targets, while its sulfur atom participates in hydrophobic interactions .
Position Within Thiophene-Based Amine Derivatives
This compound belongs to a subclass of N-alkylthiophenemethylamines with fluorinated side chains. Its structural and functional distinctions from related derivatives are summarized below:
The trifluoroethyl group in the target compound confers enhanced oxidative stability compared to non-fluorinated analogs, as shown in accelerated degradation studies (t₁/₂ > 48 hrs under 40°C/75% RH) . Meanwhile, the thiophene ring enables regioselective electrophilic substitutions (e.g., bromination at the 5-position) for further functionalization .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS.ClH/c8-7(9,10)5-11-4-6-2-1-3-12-6;/h1-3,11H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFHZUKGFHQQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of thiophen-2-ylmethanol with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for mass production. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiophene compounds. These products have various applications in chemical synthesis and research.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₇H₈F₃N₂S
- CAS Number : 62665-43-4
- Molecular Weight : 201.21 g/mol
The trifluoroethyl group increases lipophilicity, which facilitates membrane permeability and interaction with biological targets. The thiophene moiety contributes to its unique reactivity and potential as a pharmacophore.
Medicinal Chemistry
The compound is investigated for various therapeutic properties:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against a range of pathogens.
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as an anticancer agent.
- Antimalarial Activity : Research has shown it inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), with IC50 values below 0.03 μM, indicating strong potential as an antimalarial drug.
Synthetic Chemistry
(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride serves as a versatile building block in organic synthesis:
- Building Block for Pharmaceuticals : Utilized in the synthesis of complex molecules for drug development.
- Functional Materials Development : Employed in creating catalysts and sensors due to its unique chemical properties.
Cytotoxicity in Cancer Models
A study involving FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited enhanced cytotoxicity compared to conventional treatments like bleomycin. This suggests promising avenues for further investigation into its anticancer efficacy.
Targeting Antimalarial Development
Research validated the compound's interaction with DHODH through structure-activity relationship studies. These findings emphasize its potential as a lead compound for new antimalarial drugs.
Mechanistic Studies on Prodrug Activation
Investigations into related imidazoles indicate that activation kinetics significantly influence therapeutic effectiveness. Understanding these mechanisms is crucial for optimizing drug design strategies.
Mechanism of Action
The mechanism of action of (Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Reference |
|---|---|---|---|---|
| (Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine HCl | C₈H₉ClF₃NS* | 243.68 | Thiophene + trifluoroethyl group | Target Compound |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | Thiophene + 3-methylbenzyl group | |
| 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine HCl | C₇H₉ClF₃NS | 231.66 | Thiophene with CF₃ substituent + ethylamine | |
| (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine HCl | C₅H₁₁ClF₃NO | 193.6 | Methoxyethyl + trifluoroethyl group | |
| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | C₄H₈ClF₃N₂O | 192.57 | Trifluoroethyl + acetamide backbone |
Key Observations :
- Thiophene vs.
- Trifluoroethyl vs. Methoxyethyl : The trifluoroethyl group increases electronegativity and lipophilicity compared to methoxyethyl (logP ~1.2 vs. ~0.5), influencing membrane permeability .
- Substituent Position : The 5-CF₃ substitution on thiophene () may sterically hinder interactions compared to the unsubstituted thiophene in the target compound.
Biological Activity
(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride, with the CAS number 1432679-31-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula: C7H9ClF3NS
- Molecular Weight: 227.67 g/mol
- Structure: The compound features a thiophene ring and a trifluoroethyl group, contributing to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies have indicated its potential as a BACE1 inhibitor, which is crucial in the context of Alzheimer's disease (AD) treatment.
BACE1 Inhibition
BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) plays a pivotal role in the formation of amyloid plaques associated with AD. Compounds similar to (Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine have demonstrated promising inhibitory activity against BACE1. For instance, related thiadiazine derivatives exhibited IC50 values ranging from 0.000292 to 0.134165 μM, indicating strong inhibition capabilities .
Biological Activity Data
| Property | Value |
|---|---|
| CAS Number | 1432679-31-6 |
| Molecular Formula | C7H9ClF3NS |
| Inhibition IC50 (BACE1) | 0.000292 - 0.134165 μM |
| Potential Therapeutic Use | Alzheimer's Disease Treatment |
Case Studies
-
Alzheimer's Disease Research:
The compound's structural analogs have been evaluated for their ability to inhibit BACE1 activity effectively. The findings suggest that modifications to the thiophene structure can enhance inhibitory potency and selectivity towards BACE1 . -
Toxicological Studies:
Toxicity assessments conducted on related compounds indicate that while some derivatives show significant biological activity, they also possess varying degrees of toxicity. Careful evaluation of the therapeutic index is necessary for potential clinical applications . -
Pharmacokinetics:
Studies on pharmacokinetic properties reveal that compounds with trifluoroethyl groups often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic may enhance their therapeutic efficacy in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
